3-Acetyl-2,5-dimethylthiophene

描述

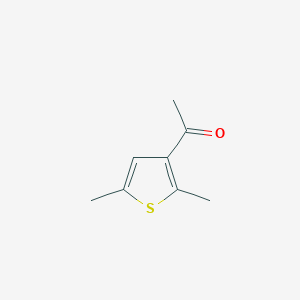

3-Acetyl-2,5-dimethylthiophene: is an organic compound with the molecular formula C8H10OS . It is a derivative of thiophene, characterized by the presence of an acetyl group at the third position and methyl groups at the second and fifth positions of the thiophene ring. This compound is known for its unique odor and is used as an intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions:

3-Acetyl-2,5-dimethylthiophene can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

化学反应分析

Types of Reactions:

Oxidation: 3-Acetyl-2,5-dimethylthiophene can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form 3-(1-hydroxyethyl)-2,5-dimethylthiophene using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 3-(1-hydroxyethyl)-2,5-dimethylthiophene.

Substitution: Halogenated, nitrated, and sulfonated derivatives

科学研究应用

Flavoring Agent

Usage in Food Industry

3-Acetyl-2,5-dimethylthiophene is primarily utilized as a flavoring agent in the food industry. It is known for imparting roasted nut and chocolate flavors, with typical usage levels ranging from 0.02 to 2 parts per million (ppm) in finished products . Its unique aroma profile makes it valuable for enhancing the sensory attributes of various food items.

Safety Evaluations

Despite its applications, safety evaluations have raised concerns regarding its mutagenic potential. The European Food Safety Authority (EFSA) classified it as mutagenic in both in vitro and in vivo studies, leading to recommendations for further research on its safety as a flavoring substance .

Medicinal Chemistry

Synthesis of Antibacterial Compounds

Recent studies have explored the synthesis of chalcone derivatives using this compound. These derivatives have shown potential antibacterial activity, indicating that this compound can serve as a precursor for developing new antimicrobial agents . The reaction typically involves the condensation of this compound with active aldehydes under basic conditions.

Heterocyclic Compounds

The compound is also employed in synthesizing various heterocyclic compounds, including thiosemicarbazones and ketimines. These derivatives are significant in medicinal chemistry due to their biological activities and potential therapeutic applications .

Material Science

Perovskite Solar Cells

A recent advancement involves the use of this compound in perovskite solar cells. It acts as an additive that assists in crystallization control and trap state passivation, contributing to the performance enhancement of solar cells . This application highlights the compound's versatility beyond traditional chemical uses.

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Flavoring Agent | Roasted nut and chocolate flavors | Usage levels: 0.02 - 2 ppm |

| Medicinal Chemistry | Synthesis of antibacterial chalcone derivatives | Potential for new antimicrobial agents |

| Heterocyclic Compounds | Formation of thiosemicarbazones | Important for developing bioactive compounds |

| Material Science | Additive in perovskite solar cells | Enhances crystallization and performance |

Case Studies

- Flavor Safety Evaluation : A systematic review by EFSA concluded that while many thiophenes are generally recognized as safe (GRAS), this compound requires further investigation due to its mutagenic properties .

- Antibacterial Activity : Research demonstrated that chalcones synthesized from this compound exhibited significant antibacterial effects against various pathogens, suggesting potential therapeutic applications .

- Solar Cell Performance : A study highlighted the role of this compound in enhancing the efficiency of perovskite solar cells through improved crystallization processes and reduced trap states .

作用机制

The biological activity of 3-acetyl-2,5-dimethylthiophene and its derivatives is often attributed to their ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, leading to various biochemical effects. For example, the formation of metal-thiophene complexes can disrupt cellular processes, leading to antimicrobial or anticancer effects .

相似化合物的比较

2-Acetylthiophene: Similar structure but with the acetyl group at the second position.

3-Acetyl-2,5-dimethylfuran: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.

2,5-Dimethylthiophene: Lacks the acetyl group.

Uniqueness:

3-Acetyl-2,5-dimethylthiophene is unique due to the specific positioning of the acetyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its unique odor make it valuable in both research and industrial applications .

生物活性

3-Acetyl-2,5-dimethylthiophene is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial properties, potential genotoxicity, and applications in various fields.

This compound has the following chemical characteristics:

- Molecular Formula : C₈H₈OS

- Molecular Weight : 168.21 g/mol

- Boiling Point : 62 °C at 0.25 mmHg

- Density : 1.038 g/mL at 25 °C

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties, particularly when utilized in the synthesis of thiosemicarbazone derivatives. These derivatives have been tested against various bacterial strains using the disc diffusion method and Minimum Inhibitory Concentration (MIC) assessments.

Case Study: Synthesis of Thiosemicarbazones

A study focused on synthesizing thiosemicarbazones from thiosemicarbazide and this compound reported significant antibacterial effects. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics like chloramphenicol.

Table 1: In Vitro Antibacterial Activity of Thiosemicarbazone Derivatives

| Bacterial Strain | MIC (µg/mL) | Thiosemicarbazone Derivative |

|---|---|---|

| Staphylococcus aureus | 32 | Compound 1.1 |

| Streptococcus pyogenes | 32 | Compound 1.1 |

| Salmonella typhimurium | 32 | Compound 1.1 |

| Escherichia coli | 64 | Compound 1.1 |

The study highlighted that the compound exhibited a lower MIC against Gram-positive bacteria compared to Gram-negative strains, indicating its selective antibacterial activity .

Genotoxicity Concerns

Despite its promising antibacterial properties, safety assessments conducted by the European Food Safety Authority (EFSA) have raised concerns regarding the genotoxicity of this compound. It was classified as genotoxic and subsequently excluded from food use due to potential risks associated with its consumption . This finding emphasizes the need for caution in applications involving human exposure.

Applications in Flavoring and Fragrance

This compound is also utilized in the food industry for its flavoring properties, particularly in roasted nut and chocolate flavors at low concentrations (0.02-2 ppm). Its unique aroma profile makes it a valuable ingredient in flavor formulations .

属性

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)7(3)10-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSJAEJRDNPYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179946 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2530-10-1 | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophen-3-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-2,5-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDV865T91P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetyl-2,5-dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-acetyl-2,5-dimethylthiophene?

A1: this compound is an organic compound with the molecular formula C8H10OS [, , ]. Its molecular weight is 154.24 g/mol. Spectroscopic data, including IR, 1H NMR, 13C NMR, and GC-MS, has been used to confirm its structure in various studies [, , , , , ].

Q2: How is this compound synthesized?

A2: While specific synthetic routes may vary, this compound can be synthesized through reactions involving 2,5-dimethylthiophene as a starting material. For instance, it can be prepared by reacting 2,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst [not explicitly mentioned in the provided abstracts, but a common synthetic approach].

Q3: What are the potential applications of this compound?

A3: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds. Its reactive acetyl group enables various chemical transformations, leading to the synthesis of compounds with potential biological activities [, , , , ].

Q4: Has this compound demonstrated any specific biological activity?

A4: While this compound itself has primarily been investigated for its synthetic utility, derivatives synthesized from it have shown promising antibacterial and antifungal activities in vitro [, ]. Notably, some pyrazoline derivatives synthesized from this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria [].

Q5: What analytical techniques are commonly employed to characterize and quantify this compound?

A5: Researchers commonly use techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) for characterization [, , , , ]. High-Performance Liquid Chromatography (HPLC) coupled with techniques like acid-base induced cloud point extraction (AB-CPE) and magnetic solid-phase extraction (MSPE) enable efficient extraction and quantification of this compound, particularly from complex matrices like food samples [].

Q6: Has this compound been investigated for its use as a flavoring agent?

A6: Yes, this compound has been evaluated for its safety and efficacy as a flavoring substance. Scientific opinions have been published regarding its use in food for all animal species [, ].

Q7: Can this compound be used in material science applications?

A7: While most research focuses on its synthetic and potential biological applications, one study explores the use of this compound as an additive in perovskite solar cells []. This highlights its potential versatility in different fields.

Q8: Are there any known tellurium-containing derivatives of this compound?

A8: Yes, research exists on the synthesis and structural characterization of tellurium derivatives of this compound, further expanding its chemical diversity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。